molecular formula C7H14O2 B11954329 2-Isopropyl-1,3-dioxane CAS No. 5702-49-8

2-Isopropyl-1,3-dioxane

Cat. No.: B11954329
CAS No.: 5702-49-8
M. Wt: 130.18 g/mol
InChI Key: JUTVXESYHPHLKJ-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Dioxane (B1201747) Systems in Organic Chemistry Research

The study of dioxane systems has a rich history, with the synthesis of its isomer, 1,4-dioxane (B91453), first reported in 1863. itrcweb.orgitrcweb.org The exploration of 1,3-dioxane systems gained momentum with their application as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de A significant milestone in the history of 1,3-dioxane chemistry was the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione, famously known as Meldrum's acid, by Andrew Norman Meldrum in the early 20th century. chemicalbook.com This compound, synthesized from the reaction of acetone (B3395972) and malonic acid, has since become an invaluable reagent in organic synthesis. chemicalbook.com Foundational studies in the 1970s began to explore the conformational and electronic properties of these heterocyclic systems. Over the decades, the applications of 1,3-dioxanes have expanded significantly, with their use as intermediates in the pharmaceutical, cosmetic, and flavor industries. ijapbc.com

Significance of 2-Substituted 1,3-Dioxanes in Stereochemical and Conformational Studies

Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de The presence of the two oxygen atoms, however, introduces distinct stereochemical features. The C-O bond is shorter than a C-C bond, which leads to more significant diaxial interactions between a substituent at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, substituents at the C2 position are generally thermodynamically favored to be in the equatorial position. thieme-connect.de

2-substituted 1,3-dioxanes have been instrumental as model systems for studying conformational equilibria and the anomeric effect. acs.orgacs.orgglobalauthorid.com The anomeric effect describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial orientation, despite the steric hindrance this may cause. In 2-alkoxy-1,3-dioxanes, for instance, the axial position for the alkoxy group is stabilized by this effect. thieme-connect.de The study of the conformational preferences of various 2-substituted 1,3-dioxanes has provided valuable thermodynamic data and insights into the subtle balance of steric and electronic effects that govern molecular shape. tandfonline.comresearchgate.net

Research Overview of 2-Isopropyl-1,3-dioxane within 1,3-Dioxane Frameworks

This compound, with the chemical formula C₇H₁₄O₂, is a specific derivative within the 1,3-dioxane family. nih.gov Its synthesis can be achieved through the general method of reacting isobutyraldehyde (B47883) with 1,3-propanediol (B51772). Research on this compound and its derivatives has contributed to a deeper understanding of the conformational behavior of the 1,3-dioxane ring.

The isopropyl group at the C2 position is bulky, and its conformational preference is a key area of study. The compound and its substituted analogues, such as 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, have been subjects of conformational analysis using computational methods like Density Functional Theory (DFT). researchgate.net

Derivatives of this compound have also been synthesized and studied. For example, this compound-5-carboxylic acid and 5,5-dicarboxy-2-isopropyl-1,3-dioxane are known compounds. biosynth.comnih.gov The synthesis and reactions of these derivatives, such as the stereoselective base-catalyzed decarboxylation of 5,5-dicarboxy-2-isopropyl-1,3-dioxane, have been investigated. acs.org These studies provide insights into the reactivity and stereochemical outcomes of reactions involving the 1,3-dioxane ring system. journals.co.za

The physical and chemical properties of this compound and its derivatives are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₄O₂ nih.gov
Molecular Weight 130.18 g/mol nih.gov
CAS Number 5702-49-8 nih.gov

| IUPAC Name | 2-propan-2-yl-1,3-dioxane | nih.gov |

Table 2: Physical and Chemical Properties of this compound-5-carboxylic acid

Property Value Source
Molecular Formula C₈H₁₄O₄ nih.govcymitquimica.com
Molecular Weight 174.19 g/mol biosynth.comnih.gov
CAS Number 116193-72-7 biosynth.comnih.gov

| IUPAC Name | 2-propan-2-yl-1,3-dioxane-5-carboxylic acid | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5702-49-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

JUTVXESYHPHLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Isopropyl 1,3 Dioxane and Derivatives

Acetalization Reactions in 1,3-Dioxane (B1201747) Synthesis

Acetalization stands as the most fundamental and widely employed method for the synthesis of 1,3-dioxanes. This reaction typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. The stability of the resulting six-membered ring makes 1,3-diols particularly suitable for this transformation. researchgate.net

Condensation Reactions with Aldehydes and Diols

The direct condensation of an aldehyde with a 1,3-diol is a primary route to 1,3-dioxanes. In the context of 2-isopropyl-1,3-dioxane, this involves the reaction of isobutyraldehyde (B47883) with 1,3-propanediol (B51772). The reaction is typically carried out in the presence of an acid catalyst, and often with the removal of water to drive the equilibrium towards the product. researchgate.net This can be achieved by azeotropic distillation using a suitable solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus. researchgate.net

The versatility of this method allows for the synthesis of a wide array of substituted 1,3-dioxanes. For instance, substituted diols can be reacted with various aldehydes and ketones to produce complex dioxane structures. A study describes the synthesis of several 2,5-disubstituted-1,3-dioxanes, including 2-isopropyl-5-methyl-5-phenyl-1,3-dioxane, through the reaction of the corresponding diol with an aldehyde. ijapbc.com

A notable example leading to a functionalized derivative is the synthesis of this compound-5,5-dicarboxylic acid diethyl ester. This process involves the reaction of diethyl bis(hydroxymethyl)malonate with isobutyraldehyde. A patent describes achieving a yield of up to 82% for this transformation, highlighting the efficiency of this condensation reaction for producing highly functionalized dioxane systems. google.com

Table 1: Examples of Condensation Reactions for this compound and Derivatives

ProductReactantsCatalyst/ConditionsYieldReference
This compound-5,5-dicarboxylic acid diethyl esterDiethyl bis(hydroxymethyl)malonate and IsobutyraldehydeAcid catalyst, removal of low boilersUp to 82% google.com
2-Isopropyl-5-methyl-5-phenyl-1,3-dioxane2-Methyl-2-phenyl-1,3-propanediol and Isobutyraldehydep-Toluenesulfonic acid (PTSA), room temperatureGood to very good ijapbc.com

Catalytic Approaches in 1,3-Dioxane Formation

The choice of catalyst is pivotal in the synthesis of 1,3-dioxanes, influencing reaction rates, yields, and in some cases, selectivity. A wide range of both Brønsted and Lewis acids are effective for this transformation. researchgate.net

Commonly used Brønsted acids include p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid. ijapbc.comgoogle.com Lewis acids such as zirconium tetrachloride (ZrCl4) have also been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. researchgate.net

Solid acid catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. These include organic-based ion-exchange resins (e.g., sulfonic acid functionalized resins) and inorganic materials like acidic montmorillonite. google.com A patent for the production of 2-vinyl-1,3-dioxane (B8795907) compounds highlights the particular advantage of using solid cation exchange resins as acid catalysts for obtaining optimal yields with ease and efficiency. heteroletters.org While not specific to the 2-isopropyl derivative, this technology is directly applicable.

The use of 1,3-bis(trimethylsiloxy)propane in the presence of a catalytic amount of iodine provides a method for converting carbonyl compounds to their corresponding 1,3-dioxanes under neutral and aprotic conditions. organic-chemistry.org This approach is particularly useful for substrates that are sensitive to acidic conditions.

Table 2: Catalytic Systems for 1,3-Dioxane Synthesis

Catalyst TypeSpecific ExamplesKey AdvantagesReference
Brønsted Acidsp-Toluenesulfonic acid (PTSA), Sulfuric acidReadily available, effective ijapbc.comgoogle.com
Lewis AcidsZirconium tetrachloride (ZrCl4)High efficiency and chemoselectivity researchgate.net
Solid Acid CatalystsCation exchange resins (e.g., Nafion)Reusable, easy to separate, environmentally friendly heteroletters.org
Acidic montmorillonite google.com
Neutral ConditionsIodine with 1,3-bis(trimethylsiloxy)propaneSuitable for acid-sensitive substrates organic-chemistry.org

Novel Synthetic Routes to Substituted 1,3-Dioxanes

Beyond traditional condensation, innovative synthetic strategies have been developed to enhance the efficiency and applicability of 1,3-dioxane synthesis, particularly for specialized applications.

Reactive Extraction Strategies for this compound Formation

Reactive extraction presents a clever approach for the in situ formation and separation of this compound, especially from dilute aqueous solutions of 1,3-propanediol, such as those obtained from fermentation broths. organic-chemistry.orgarkat-usa.org In this process, isobutyraldehyde serves a dual role: as a reactant for the acetalization of 1,3-propanediol and as an extractant for the resulting this compound. organic-chemistry.orgarkat-usa.org

The hydrophobic nature of this compound facilitates its partitioning into the excess isobutyraldehyde phase, effectively driving the reaction forward and simplifying the separation of the product from the aqueous phase. arkat-usa.org Research has shown that the mass distribution coefficients between the organic and aqueous phases for this compound are in the range of 38.51–57.91 at temperatures between 15–50 °C, indicating a strong preference for the organic phase. organic-chemistry.orgarkat-usa.org The reaction equilibrium constants for the formation of this compound from isobutyraldehyde and 1,3-propanediol have been calculated to be between 678 and 204 over a temperature range of 7–52 °C. organic-chemistry.orgarkat-usa.org The 1,3-propanediol can then be recovered from the dioxane by hydrolysis in a reactive distillation setup. organic-chemistry.orgarkat-usa.org

Multi-step Synthetic Pathways for Dioxane Derivatives

The synthesis of more complex or stereochemically defined 1,3-dioxane derivatives often necessitates multi-step pathways. These sequences can involve the initial synthesis of a substituted diol followed by acetalization, or the modification of a pre-formed dioxane ring.

An example of a multi-step synthesis leading to a specific stereoisomer is the preparation of trans-2-isopropyl-5-carboxy-1,3-dioxane. A reported method starts with 2-isopropyl-5,5-dicarboxy-1,3-dioxane, which is then heated in acetonitrile (B52724) with 4-methylmorpholine. chemicalbook.com This process results in the decarboxylation and formation of the target compound with a yield of 72.8% and a high diastereomeric ratio (cis:trans = 1:18.7). chemicalbook.com

Another general approach involves the synthesis of a substituted diol as a key intermediate. For instance, α-substituted aldehydes can undergo an α-formylation reaction with formaldehyde (B43269) in the presence of a base to yield a dialdehyde, which is then reduced in situ to the corresponding diol. ijapbc.com This diol can subsequently be reacted with an aldehyde or ketone to form the desired substituted 1,3-dioxane. ijapbc.com This multi-step approach offers flexibility in introducing a variety of substituents onto the dioxane scaffold. ijapbc.com

Influence of Substituents on Synthetic Yield and Selectivity

Substituents on both the carbonyl compound and the 1,3-diol can significantly impact the yield and stereoselectivity of 1,3-dioxane formation. The steric and electronic properties of these substituents play a crucial role in the reaction's outcome.

The steric bulk of the substituent at the C2 position of the dioxane ring (derived from the aldehyde) can have a profound effect on the stereochemical course of subsequent reactions. In one study on the stereoselective reduction of a C4-ketone in a 1,3-dioxane system, the highest diastereomeric ratio (>99:1) was observed with an isopropyl group at the C2 position, compared to a lower selectivity (84:16) with a methyl group. Current time information in Bangalore, IN. This suggests that the bulky isopropyl group exerts a strong stereodirecting effect.

In studies of 2,5,5-trisubstituted-1,3-dioxanes, it was noted that the t-butyl and isopropyl groups at the C2 position exert the largest influence on the chemical shift of the C2 carbon, indicating a significant steric presence. journals.co.za The nature of the substituent at C2 also affects the equilibrium position in acid-catalyzed isomerizations. For example, in 5-acetyl-5-methyl-2-substituted-1,3-dioxanes, the free energy values clearly reflect the influence of the C2 substituent on the equilibrium between cis and trans isomers.

Electron-donating substituents on the carbonyl carbon generally enhance the rate of acetalization by stabilizing the intermediate carbocation formed during the reaction. Conversely, electron-withdrawing groups can retard the reaction rate. cdnsciencepub.com This principle allows for the chemoselective acetalization of aldehydes in the presence of ketones, as aldehydes are generally more reactive.

Conformational Analysis and Dynamics of 2 Isopropyl 1,3 Dioxane Systems

Chair-Chair Interconversion Dynamics in 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring is not static but undergoes a dynamic process of ring inversion, interconverting between two chair conformations. nih.gov This process, known as chair-chair interconversion, proceeds through higher-energy transition states and intermediates, such as twist-boat and boat conformations. researchgate.net Molecular dynamics simulations have shown that at room temperature, these flexible forms readily convert into the more stable chair conformers. researchgate.net The rate and energetics of this inversion are sensitive to the substitution pattern on the ring. nih.gov

The energy barrier to ring inversion is a critical parameter that defines the conformational flexibility of the ring. For the parent 1,3-dioxane, the barrier for the chair-to-boat isomerization has been determined through various studies. rsc.org The introduction of substituents can significantly alter this barrier. Dynamic NMR studies on various substituted 1,3-dioxanes and related heterocycles have shown that the energy barriers are influenced by factors such as steric hindrance and torsional strain during the inversion process. rsc.orgrsc.org

Computational studies have provided detailed energy parameters for the ring inversion of 2-substituted 1,3-dioxanes, including 2-isopropyl-1,3-dioxane. The process involves navigating a complex potential energy surface with several transition states (TS). researchgate.net For this compound, the inversion pathway from the equatorial chair (Ce) to the axial chair (Ca) conformer proceeds through transition states corresponding to flexible forms. researchgate.net

Table 1: Calculated Energy Parameters of Ring Inversion for this compound (kcal/mol)
Conformer/Transition StateRelative Energy (kcal/mol)
Chair equatorial (Ce)0.0
1,4-Twist (1,4-T)5.3
Transition State (TS-2)8.7
Transition State (TS-3)10.6
Chair axial (Ca)4.2

Data sourced from computational studies on the conformational isomerization of this compound. researchgate.net

The introduction of a bulky substituent, such as an isopropyl group, at the 2-position of the 1,3-dioxane ring has a profound impact on the conformational equilibrium. Due to steric hindrance, the large isopropyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C4 and C6 positions. This preference makes the isopropyl group a "holding group," effectively locking the ring in the conformation where the substituent is equatorial.

The free energy difference between the equatorial and axial conformers is substantial. For the 2-isopropyl group, the conformational free energy (A-value), which represents the preference for the equatorial position, is approximately 4.2 kcal/mol. This large energy difference means that at equilibrium, the population of the axial conformer is negligible, and the molecule exists almost exclusively as the equatorial chair isomer. This conformational biasing is a critical factor in determining the stereochemical outcome of reactions involving this compound derivatives.

Stereoelectronic Effects and Anomeric Interactions

While steric effects are dominant in establishing the preference for an equatorial isopropyl group, stereoelectronic effects provide a more nuanced understanding of the stability and structure of 1,3-dioxane systems. iupac.orgresearchgate.net These effects involve the interaction of electron orbitals, which can stabilize or destabilize specific conformations.

The anomeric effect is a stereoelectronic phenomenon, first observed in pyranose sugars, that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite the steric disadvantage. iupac.orgrsc.org This counter-intuitive preference is typically explained by a stabilizing hyperconjugative interaction between a lone pair (n) of the ring heteroatom (oxygen) and the antibonding orbital (σ) of the C2-substituent bond when it is in the anti-periplanar (axial) orientation (nO → σC-X). rsc.org

In 2-substituted 1,3-dioxanes, the anomeric effect is a key factor governing conformational preferences, particularly for electronegative substituents. iupac.orgresearchgate.net However, for an alkyl group like isopropyl, which is not strongly electron-withdrawing, the classic anomeric effect is weak. Instead, the stereoelectronic environment is dominated by other hyperconjugative interactions that stabilize the equatorial orientation of the alkyl group.

Beyond the classic anomeric effect, other hyperconjugative interactions play a crucial role in the conformational preferences of 1,3-dioxanes. csustan.eduacs.org These interactions involve the delocalization of electron density from filled bonding or non-bonding orbitals into empty antibonding orbitals. In the chair conformation of 1,3-dioxane, significant stabilization arises from interactions between the oxygen lone pairs and the antibonding orbitals of the axial C-H bonds at the C4 and C6 positions (np(O) → σ*C-Hax). acs.org

Conformational Preferences of this compound Isomers

The conformational landscape of this compound is primarily dictated by the orientation of the isopropyl substituent on the 1,3-dioxane ring. This leads to the existence of different stereoisomers, each with its own preferred conformation.

The 1,3-dioxane ring typically adopts a chair conformation, which minimizes torsional strain. In this conformation, substituents at the C2 position can occupy either an axial or an equatorial position. The isopropyl group, being sterically bulky, has a strong preference for the equatorial orientation to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. This preference is a classic example of steric hindrance dictating conformational equilibrium.

The energy difference between the equatorial and axial conformers, known as the A-value, is a quantitative measure of this preference. For an isopropyl group at the 2-position of a 1,3-dioxane ring, the A-value is substantial, indicating that the equatorial conformer is significantly more stable and, therefore, the predominant species at equilibrium. The isopropyl group at C-2 is considered a good "holding group" because it essentially locks the conformation with the isopropyl group in the equatorial position.

Quantum-chemical studies on related 5-isopropyl-1,3-dioxane have shown that the equatorial chair conformer is the most stable, with the axial chair and various twist conformers being higher in energy. researchgate.net While the substitution is at a different position, the underlying principle of minimizing steric strain by placing the bulky isopropyl group in an equatorial-like position holds true.

Table 1: Conformational Energy of Substituted 1,3-Dioxanes

Substituent Position Preferred Orientation Conformational Free Energy (ΔG°) (kcal/mol)
Isopropyl 2 Equatorial >1 (estimated)
Isopropyl 5 Equatorial Not specified researchgate.net

When additional substituents are introduced onto the this compound ring, the possibility of diastereomers and enantiomers arises. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. rsc.org

For instance, in cis-2,5-dimethyl-1,3-dioxane, the two methyl groups are on the same side of the ring. In the most stable chair conformation, one methyl group will be in an axial position and the other in an equatorial position to minimize steric strain. chegg.comresearchgate.net Conversely, in the trans isomer, both methyl groups can occupy equatorial positions, leading to a more stable conformation. The presence of the isopropyl group at C2 would further influence the conformational equilibrium of such substituted systems.

The separation of diastereomers is often achievable through techniques like chromatography. google.com For example, diastereomeric esters formed from a racemic amino acid and an optically active alcohol like 2-isopropyl-5-methylcyclohexanol can be separated chromatographically. google.com This principle can be applied to substituted this compound systems.

Kinetic analysis of diastereomerization is more complex than for enantiomerization because the forward and reverse reaction rates are different due to the differing thermodynamic stabilities of the diastereomers. rsc.org

Impact of Environmental Factors on Conformation

The conformational equilibrium of this compound systems is not static and can be influenced by the surrounding environment, particularly the solvent and the presence of ions.

The polarity of the solvent can significantly affect the position of the conformational equilibrium. Generally, a more polar solvent will favor the more polar conformer. In the case of 2-substituted 1,3-dioxanes, the equatorial conformer is typically more polar than the axial one. oup.com Therefore, increasing the solvent polarity can further stabilize the already preferred equatorial orientation of the isopropyl group.

Studies on related 5-substituted 1,3-dioxanes have shown a clear dependence of conformational energies on the solvent. For example, the preference for the axial position of a hydroxymethyl group at C5 is more pronounced in non-hydrogen-bonding solvents like carbon tetrachloride compared to hydrogen-accepting solvents. Similarly, for a cyano group at C5, the preference for the axial position increases significantly in a high-dielectric solvent like acetonitrile (B52724). While these examples are for substituents at the 5-position, they illustrate the general principle that solvent interactions can modulate conformational preferences. The use of bulkier solvents like 1,4-dioxane (B91453) can also have a greater perturbing effect on the solvation sheath of a molecule compared to less bulky solvents like tetrahydrofuran. mdpi.com

Table 2: Solvent Dependence of Conformational Energies for 5-Substituted 1,3-Dioxanes

Substituent at C5 Solvent Dielectric Constant (ε) -ΔG° (kcal/mol)
F Acetonitrile 37.5 +1.22
F Methanol 32.6 +0.60
F Benzene (B151609) 2.3 +0.83
CN Diethyl ether 4.3 -0.21
CN Acetonitrile 37.5 +0.55

Data adapted from studies on 5-substituted 1,3-dioxanes.

The presence of metal ions and inorganic salts in a solution can have a profound impact on the conformational equilibrium of 1,3-dioxane derivatives, particularly those with polar substituents capable of coordinating with the cations. researchgate.netresearchgate.netnih.gov Metal ion-biomolecule interactions are crucial in many biological processes and can stabilize specific conformations. nih.gov

Studies on 5-carboxy-1,3-dioxane have demonstrated that the addition of certain metal salts can shift the conformational equilibrium. researchgate.netresearchgate.netnih.gov For instance, in the presence of Ag+, Li+, and Ca2+ ions, the stability of the axial conformer of 5-carboxy-2-phenyl-1,3-dioxane increases. researchgate.netnih.gov This is attributed to the coordination of the metal cation with the carboxyl group, which can alter the electrostatic interactions within the molecule and favor a conformation that might otherwise be less stable. Computational studies have confirmed the energetic consequences of metal cation coordination to oxygen atoms in such systems. researchgate.netnih.gov

Table 3: Effect of Salts on the Conformational Equilibrium of cis- and trans-5-carboxy-2-phenyl-1,3-dioxanes

Salt (1.0 equiv) ΔG° (kcal/mol)
LiBr -0.41
Na(OTf) -0.34
K(OTf) -0.76
Ag(OTf) -0.43
Mg(OTf)₂ -0.91
Ca(OTf)₂ -0.92
Ba(OTf)₂ -0.63

A negative ΔG° indicates a preference for the trans isomer (equatorial carboxyl group), while a less negative or positive value indicates a shift towards the cis isomer (axial carboxyl group). researchgate.net

Stereochemistry and Isomerism of 2 Isopropyl 1,3 Dioxane Derivatives

Cis-Trans Isomerism in Substituted 1,3-Dioxanes

The phenomenon of cis-trans isomerism is prevalent in substituted 1,3-dioxane (B1201747) derivatives, arising from the relative positioning of substituents on the ring. The orientation of these substituents, either axial or equatorial, dictates the isomeric form. For instance, in 2,5-disubstituted-1,3-dioxanes, the substituent at the 2-position and the "holding group" at the 5-position can be on the same side (cis) or opposite sides (trans) of the ring's plane. researchgate.net The equilibrium between these isomers is influenced by the conformational free enthalpy (A-value) of the substituents. researchgate.net A higher A-value for a substituent indicates a strong preference for the equatorial position. researchgate.net

The synthesis of 1,3-dioxane derivatives, often through the acetalization of 1,3-diols with aldehydes or ketones, can lead to a mixture of cis and trans isomers. researchgate.net The ratio of these isomers in the crude product can be determined using techniques like GC-MS and is directly related to the thermodynamic stability of each isomer. researchgate.net For example, in the case of 2,4,6-trisubstituted-1,3-dioxanes, the equilibrium between cis and trans isomers can be used to calculate the A-values for substituents at the 2-position. researchgate.netresearchgate.net

The stereochemistry of these isomers can be elucidated using high-field NMR experiments. researchgate.netresearchgate.net For example, in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the cis and trans isomers were identified and their configurations unambiguously assigned through X-ray analysis. journals.co.za In this specific case, the cis isomer has the larger aromatic group in an equatorial position. journals.co.za Similarly, studies on 2-aryl-1,3-dioxanes have revealed anancomeric structures where the conformational equilibrium is strongly shifted towards one conformer, often with the aryl group in an equatorial orientation. researchgate.net However, in some instances, such as with 1,3-dioxane derivatives of 1,4-diacetylbenzene, the aryl group has been observed in an axial orientation. researchgate.net

The nature of the substituents significantly impacts the isomeric preference. For example, in 5-substituted-2-phenyl-1,3-dioxanes, the addition of lithium bromide can influence the equilibrium position by stabilizing the axial conformer through complexation, particularly when the substituent at C(5) is a carboxylic acid, ester, amide, or hydroxymethyl group. acs.org Conversely, for a 5-acetamido derivative, the addition of salt disrupts an intramolecular hydrogen bond in the axial isomer, shifting the preference towards the equatorial conformer. acs.org

Chirality and Diastereotopicity in 2-Isopropyl-1,3-dioxane Structures

The introduction of chiral centers or elements of chirality into the this compound framework leads to more complex stereochemical landscapes, including the phenomena of diastereotopicity.

Axial and Helical Chirality in Spiro and Polyspiro 1,3-Dioxane Compounds

Spiro compounds containing 1,3-dioxane rings, such as those with a 1,5-dioxaspiro[5.5]undecane skeleton, can exhibit both axial and helical chirality. nih.govmdpi.com Axial chirality arises from the non-planar arrangement of four groups attached to a chiral axis, while helical chirality is a result of the screw-like arrangement of the spiro skeleton. nih.govmdpi.com

For instance, in semiflexible derivatives of 1,5-dioxaspiro[5.5]undecane, the C6-C9 axis can act as a chiral element. nih.govmdpi.com The flipping of the 1,3-dioxane ring in these compounds can lead to an enantiomeric interconversion. nih.govmdpi.com In more complex systems like 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, with different substituents at both ends of the spiro system, two chiral axes (C3-C6 and C6-C9) can be present, leading to the possibility of six isomers. nih.govmdpi.com

The stereochemistry of these spiro compounds has been extensively investigated using NMR spectroscopy and X-ray diffractometry. researchgate.net These studies have revealed the influence of the chirality of the spiro skeleton on the diastereoselectivity of reactions and the conformational behavior of the molecules. researchgate.net The diastereoisomerism in some dispiro-1,3-dioxanes is discussed in terms of both axial and helical chirality. researchgate.net

NMR-Based Diastereotopicity Studies

The presence of a chiral center in a molecule can render chemically similar groups (homomorphic groups) magnetically non-equivalent, a phenomenon known as diastereotopicity. researchgate.net This is readily observed in the NMR spectra of chiral 1,3-dioxane derivatives, where the number of signals is increased compared to their achiral counterparts. researchgate.net

For example, in chiral brominated 1,3-dioxane derivatives, the molecular chirality induces diastereotopicity in the homomorphic groups, providing a powerful tool for investigating molecular chirality. researchgate.net In the ¹H NMR spectrum of 2-α-bromobenzyl-5,5-dimethyl-1,3-dioxane, the protons at positions 4 and 6 appear as two distinct AB systems, revealing their diastereotopic nature. researchgate.net This effect can sometimes be observed over a significant distance, with influences from a chiral center being detected up to eight bonds away. researchgate.net

Dynamic NMR experiments at variable temperatures are particularly useful for studying the conformational behavior of flexible spiro compounds. mdpi.comunideb.hu At room temperature, the NMR spectra of some flexible spiro-1,3-dioxanes may show a single set of averaged signals due to rapid flipping of the rings. mdpi.comunideb.hu However, at lower temperatures, the conformational exchange slows down, and the signals for the individual diastereomers can be resolved. mdpi.comunideb.hu This allows for the study of the interconversion between different diastereomeric structures. rsc.org

Spectroscopic Methods for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the analysis of 2-isopropyl-1,3-dioxane, offering a comprehensive view of its atomic connectivity and three-dimensional structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule. docbrown.infodocbrown.info The symmetry of the 1,3-dioxane (B1201747) ring influences the number of distinct signals observed. docbrown.info

In the ¹H NMR spectrum of 1,3-dioxane, three distinct groups of proton resonances are typically observed, corresponding to the different chemical environments in the molecule. docbrown.info For this compound, the introduction of the isopropyl group at the C2 position leads to specific chemical shifts. The chemical shifts are influenced by the electronic environment of each nucleus. sigmaaldrich.comcarlroth.compitt.edu

The ¹³C NMR spectrum of 1,3-dioxane shows three distinct signals, indicating three different carbon environments due to the molecule's symmetry. docbrown.info The chemical shifts for the carbon atoms in the 1,3-dioxane ring are typically found at approximately 26.6 ppm (C5), 66.9 ppm (C4, C6), and 94.3 ppm (C2). docbrown.info The substituent effects of the isopropyl group would cause shifts in these values, which are crucial for confirming the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1,3-Dioxane Ring

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2(Varies with substitution)-
H4, H6(Varies with substitution)-
H5(Varies with substitution)-
C2-~94.3
C4, C6-~66.9
C5-~26.6
Note: The chemical shifts are approximate and can vary based on the solvent and substitution. docbrown.info

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the conformational preferences of this compound. princeton.edulibretexts.orgkashanu.ac.irucl.ac.ukyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org It helps in identifying which protons are adjacent to each other in the molecule. libretexts.org For this compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons, as well as correlations between the protons on the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically two to four bonds). princeton.eduyoutube.com This technique is crucial for piecing together the carbon skeleton of the molecule by connecting different functional groups. For instance, it can show correlations between the isopropyl protons and the C2 carbon of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.eduucl.ac.uk This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY can help determine the orientation of the isopropyl group (axial or equatorial) relative to the dioxane ring.

The magnitude of the spin-spin coupling constants (J-values) between protons, particularly the vicinal (three-bond) coupling constants (³JHH), is highly dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation and is a powerful tool for determining the conformation of cyclic systems like 1,3-dioxanes. researchgate.net

Studies on substituted 1,3-dioxanes have shown that the chair conformation is the most stable. researchgate.netresearchgate.net The orientation of substituents, such as the isopropyl group at C2, can be determined by analyzing the coupling constants of the C2 proton with the adjacent protons on the ring. Different coupling patterns are expected for an axial versus an equatorial orientation of the isopropyl group.

Mass Spectrometry (MS) in Stereochemical Studies

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, which can be used to deduce its structure and, in some cases, its stereochemistry. researchgate.netresearchgate.net

Differential mass spectrometry is a technique that can be used to distinguish between stereoisomers. researchgate.net While direct electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences in the intensities of fragment ions can be amplified and analyzed. researchgate.net This method relies on the correlation of experimental differential mass spectra with the enthalpies of formation of the main fragment ions, which can be calculated using quantum-chemical methods. researchgate.net This approach has been successfully applied to discriminate between cis and trans isomers of substituted 1,3-dioxanes. researchgate.net

The fragmentation of a molecule in a mass spectrometer is an energetic process, and the stability of the resulting fragment ions can be correlated with the structure of the parent molecule. researchgate.netmdpi.com By calculating the energy profiles for the fragmentation of different isomers, it is possible to predict their mass spectra. researchgate.net Comparing these theoretical fragmentation patterns with the experimental mass spectrum can help in identifying the correct isomer. researchgate.netmdpi.com This quantitative structure-fragmentation relationship (QSFR) approach can be particularly useful in distinguishing between closely related isomers of this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the dioxane ring and the isopropyl substituent.

The C-H stretching vibrations of the alkyl groups are typically observed in the region of 2800-3000 cm⁻¹. docbrown.info More specific to the 1,3-dioxane ring are the C-O stretching vibrations, which are characteristically found in the 1070-1140 cm⁻¹ range. docbrown.info The presence of these strong absorption bands is a key indicator of the cyclic ether structure. The region below 1500 cm⁻¹, often referred to as the fingerprint region, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for its identification. docbrown.info

Furthermore, IR spectroscopy can provide subtle clues about the conformational state of the molecule. The precise frequencies and intensities of certain vibrational modes can be influenced by the orientation of substituents on the dioxane ring. For instance, the chair conformation is the most stable for 1,3-dioxanes, and the orientation of the isopropyl group (equatorial or axial) can cause slight shifts in the IR absorption bands. thieme-connect.de Computational models are often used in conjunction with experimental IR data to more accurately assign these conformational subtleties.

A summary of the key IR absorption bands for 1,3-dioxane and related structures is presented below:

Functional Group/Vibration Typical Wavenumber Range (cm⁻¹) Reference
C-H Stretch (Alkyl)2800 - 3000 docbrown.info
C-O Stretch (Dioxane Ring)1070 - 1140 docbrown.info
Dioxane Ring Vibrations~1100

This table provides a generalized overview. Specific peak positions for this compound may vary slightly.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a detailed three-dimensional picture of the molecule in its solid state.

In the chair conformation, substituents can occupy either axial or equatorial positions. For a 2-substituted 1,3-dioxane like this compound, the bulky isopropyl group is expected to predominantly occupy the equatorial position to minimize steric interactions with the axial hydrogens at the C4 and C6 positions of the ring. thieme-connect.de This preference for the equatorial position is a general principle observed in the conformational analysis of substituted cyclohexanes and their heteroatomic analogues.

A representative example from the literature is the crystal structure of trans-2-isopropyl-1,3-dioxane-5-carbothioamide. researchgate.net This study confirmed the chair conformation of the dioxane ring and provided detailed geometric parameters. researchgate.net

The following table summarizes typical crystallographic data for a substituted 1,3-dioxane derivative, illustrating the kind of structural information obtained from X-ray analysis.

Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
MonoclinicP2₁/c4.9239.00822.80296.925 researchgate.net

Data for trans-2-isopropyl-1,3-dioxane-5-carbothioamide.

Computational Chemistry and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are fundamental to understanding the electronic structure and energetics of 2-isopropyl-1,3-dioxane. These quantum mechanical approaches allow for the accurate prediction of various molecular properties.

Theoretical calculations have been instrumental in determining the preferred conformations of 1,3-dioxane (B1201747) derivatives and the energy barriers between them. For this compound, the primary conformational equilibrium is between two chair forms, one with the isopropyl group in an axial position and the other with it in an equatorial position.

Ab initio and DFT calculations consistently predict that the chair conformation is significantly more stable than twist or boat conformations for the 1,3-dioxane ring. researchgate.net The substitution of an isopropyl group at the C2 position introduces a steric bias. The equatorial conformation is strongly favored over the axial conformation to minimize steric interactions between the isopropyl group and the syn-axial hydrogen atoms at the C4 and C6 positions. The energy difference between the equatorial and axial conformers can be estimated based on studies of related 2-substituted 1,3-dioxanes.

The interconversion between the equatorial and axial chair forms proceeds through higher-energy twist-boat intermediates. researchgate.net DFT calculations can map the entire pathway for this ring inversion and calculate the associated energy barriers.

Table 1: Calculated Relative Energies for Conformations of 2-Substituted 1,3-Dioxanes

Conformer/Transition StateMethodRelative Energy (kcal/mol)
Equatorial ChairDFT (B3LYP/6-31G(d))0.0 (Reference)
Axial ChairDFT (B3LYP/6-31G(d))> 4.0 (Estimated)
2,5-Twist-BoatDFT (B3LYP/6-31G(d))~5-7 researchgate.net
Ring Inversion BarrierExperimental (NMR)~9-11 researchgate.net

Note: The values for this compound are extrapolated from data on similar 2-substituted 1,3-dioxanes. The actual values may vary.

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the PES is typically explored by systematically varying key dihedral angles of the ring and the orientation of the isopropyl group. DFT calculations are employed to compute the energy at each point on this surface. tandfonline.com

The resulting PES reveals the locations of energy minima, corresponding to stable conformers (like the equatorial and axial chair forms), and saddle points, which represent the transition states for conformational interconversions. researchgate.net Analysis of the PES is crucial for understanding the dynamics of the molecule, including the pathways and probabilities of conformational changes. researchgate.netresearchgate.net

Molecular Mechanics (MM) Simulations for Conformational Analysis

Molecular mechanics methods offer a computationally less expensive alternative to quantum mechanical calculations for exploring the conformational space of large molecules. iastate.edu MM simulations model a molecule as a collection of atoms connected by springs, using a force field to describe the potential energy of the system.

For this compound, MM simulations can be used to:

Rapidly screen a vast number of possible conformations to identify low-energy candidates for further study with more accurate DFT or ab initio methods. iastate.edu

Study the dynamic behavior of the molecule over time through molecular dynamics (MD) simulations.

Provide initial geometries for optimization at higher levels of theory.

The accuracy of MM simulations is highly dependent on the quality of the force field parameters for the specific functional groups present in the molecule. iastate.edu For 1,3-dioxane systems, specialized force fields have been developed to accurately reproduce experimental conformational energies and geometries.

Quantum-Chemical Studies of Intermolecular Interactions

Quantum-chemical methods are essential for characterizing the non-covalent interactions between this compound and other molecules, which govern its behavior in solution and in biological systems.

The two oxygen atoms in the 1,3-dioxane ring of this compound can act as hydrogen bond acceptors. researchgate.net Quantum-chemical calculations can be used to study the geometry, strength, and nature of hydrogen bonds formed with donor molecules such as water, alcohols, or carboxylic acids. mongoliajol.info

These studies typically involve optimizing the geometry of the hydrogen-bonded complex and calculating the interaction energy. researchgate.net Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further elucidate the nature of the hydrogen bond, distinguishing it as primarily electrostatic or having some degree of covalent character. mpg.dechemrxiv.org The formation of hydrogen bonds can influence the conformational preference of the 1,3-dioxane ring. researchgate.net

Table 2: Calculated Properties of a this compound Dimer with a Generic Hydrogen Bond Donor (X-H)

PropertyMethodCalculated Value
Hydrogen Bond Distance (O···H)DFT (B3LYP/6-311++G(d,p))1.8 - 2.2 Å
Interaction EnergyDFT (B3LYP/6-311++G(d,p))-3 to -8 kcal/mol
O···H-X AngleDFT (B3LYP/6-311++G(d,p))160° - 180°

Note: These are typical ranges for hydrogen bonds involving ether-like oxygens and common hydrogen bond donors.

The distribution of electron density in this compound, which can be calculated using DFT, governs its electrostatic interactions. The electronegative oxygen atoms create a region of negative electrostatic potential, while the alkyl portions of the molecule have a more neutral or slightly positive potential.

Correlation of Computational Data with Experimental Observations

The validation and refinement of theoretical models for this compound rely heavily on the correlation between computational predictions and experimental observations. This synergy is crucial for accurately describing the molecule's conformational landscape, energetic properties, and spectroscopic signatures. The primary areas of comparison involve conformational energies determined by Nuclear Magnetic Resonance (NMR) spectroscopy and structural parameters obtained from X-ray crystallography.

Conformational Energy and NMR Data Correlation

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of 1,3-dioxane derivatives. researchgate.net These models predict the relative stability of different conformers, such as the chair and twist forms, and the energy barriers for their interconversion. For the parent 1,3-dioxane molecule, DFT calculations have shown the chair conformer to be more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol. researchgate.net However, these calculated free energy values for the unsubstituted ring are often smaller than the experimentally determined values for substituted analogs like this compound, underscoring the significant energetic impact of substituents. researchgate.net

A powerful method for bridging the gap between theory and experiment is the comparison of calculated and observed NMR parameters. Research on 5-substituted 1,3-dioxanes, including 5-isopropyl-1,3-dioxane, has demonstrated that Gibbs conformational free energies (ΔG°) can be reliably determined by correlating theoretical vicinal coupling constants with those measured in ¹H NMR spectra. researchgate.net This approach has shown strong consistency between the calculated and experimental data, validating the computational models' ability to predict conformational preferences. researchgate.net

The following table presents a comparison of calculated geometric and NMR parameters with experimental data for related 5-substituted 1,3-dioxanes, illustrating the close agreement achieved. researchgate.net

Table 1: Comparison of Calculated and Experimental Parameters for 5-Substituted 1,3-Dioxanes

Substituent (R) Parameter Calculated Value Experimental Value Reference
Isopropyl ΔG° (kcal/mol) 0.82 0.9 (in CHCl₃) researchgate.net
³J_ae (Hz) 3.3 -
³J_aa (Hz) 11.7 -
Ethyl ΔG° (kcal/mol) 0.67 0.4 (in CHCl₃) researchgate.net
³J_ae (Hz) 3.4 -
³J_aa (Hz) 11.7 -
tert-Butyl ΔG° (kcal/mol) 0.86 1.1 (in CCl₄) researchgate.net
³J_ae (Hz) 4.2 -

This table is interactive. Users can sort columns by clicking on the headers.

Structural and Thermodynamic Data Correlation

X-ray crystallography provides the definitive experimental data for the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and torsion angles. These experimentally determined geometric parameters serve as a benchmark for assessing the accuracy of computational models. For instance, studies on crystalline substituted dioxanes have provided detailed structural data, including puckering parameters and the specific conformations adopted in the solid state, which can be directly compared with the results of geometry optimization calculations from DFT or other ab initio methods. researchgate.net

While computational models often excel at predicting molecular geometry and conformational energies, discrepancies can arise with certain thermodynamic properties. For example, in a study of the related compound 2,2-diisopropyl-1,3-dioxolane, a discrepancy of approximately 2.5 kJ/mol was noted between the experimentally measured enthalpy of vaporization and the value predicted by group contribution models. This difference was attributed to the models' limitations in fully accounting for the non-additive steric interactions introduced by the bulky isopropyl groups.

Reactivity and Reaction Mechanisms Involving 2 Isopropyl 1,3 Dioxane

Acetal (B89532) Hydrolysis and Formation Kinetics

The formation of 2-isopropyl-1,3-dioxane and its subsequent hydrolysis are reversible processes central to its application, particularly in reactive extraction systems designed to separate 1,3-propanediol (B51772) from aqueous solutions. acs.orgresearchgate.netresearchgate.net Kinetic studies indicate that the acetalization reaction to form the dioxane proceeds readily at room temperature. acs.orgresearchgate.net

The formation (acetalization) and cleavage (hydrolysis) of 1,3-dioxanes are typically catalyzed by acids. A wide array of catalysts can be employed to facilitate these transformations under various conditions.

Catalysts for Acetalization (Formation):

Brønsted and Lewis Acids : The standard synthesis of 1,3-dioxanes involves reacting a carbonyl compound with 1,3-propanediol in the presence of a Brønsted acid, such as p-toluenesulfonic acid, or a Lewis acid catalyst. organic-chemistry.org

Zirconium tetrachloride (ZrCl₄) : This Lewis acid serves as a highly efficient and chemoselective catalyst for acetalization under mild reaction conditions. organic-chemistry.org

N-Bromosuccinimide (NBS) : Used in catalytic amounts, NBS facilitates the formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol via an in situ acetal exchange process. organic-chemistry.org

Iodine : A catalytic amount of iodine can be used to convert various carbonyl compounds to their corresponding 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org

Ruthenium(III) trichloride : This compound has been found to be a highly efficient catalyst (at 0.1 mol %) for the acetalization of aldehydes with diols like 1,3-propanediol under mild conditions. lookchem.com

Solid Acid Catalysts : Macroporous, highly acidic ion exchange resins, such as a cation exchange resin labeled HD-8, are effective catalysts for both the formation and hydrolysis of related 2-substituted 1,3-dioxanes. researchgate.netresearchgate.netresearchgate.net

Hydrophobic Acidic Ionic Liquids : These have been successfully used as catalysts for the acetalization of 1,3-propanediol, demonstrating effectiveness comparable to mineral acids like hydrochloric acid. researchgate.net

Catalysts for Hydrolysis (Deprotection):

Aqueous Acids : Hydrolysis is often performed using aqueous acid solutions. organic-chemistry.org

Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) : A catalytic amount of this salt in water can achieve rapid and quantitative deprotection of acetals. organic-chemistry.org

Transacetalization : Acid-catalyzed transacetalization in a solvent like acetone (B3395972) is a common method for deprotection. organic-chemistry.org

The formation of this compound is a reversible reaction that can be manipulated by controlling reaction conditions. researchgate.netresearchgate.net While specific kinetic models for the 2-isopropyl derivative are not extensively detailed, studies on analogous 2-substituted dioxanes provide valuable insights. For instance, the hydrolysis of 2-methyl-1,3-dioxane (B3054962) catalyzed by an HD-8 ion exchange resin was found to be a reversible reaction, with one study describing it as second-order for both reactant and product concentrations. researchgate.net Another study on the reactive extraction to form 2-methyl-1,3-dioxane, also using an HD-8 catalyst, developed a pseudo-homogeneous model where the kinetics were first-order with respect to the concentrations of the reactants and products. researchgate.net The recovery of 1,3-propanediol from this compound is achieved through hydrolysis in a reactive distillation process, highlighting the practical application of this reversible reaction. acs.orgresearchgate.netresearchgate.net

Equilibrium Studies in Dioxane-Forming Reactions

Equilibrium studies are crucial for optimizing processes like reactive extraction, where the formation of this compound is used to separate 1,3-propanediol from dilute aqueous solutions. acs.orgresearchgate.net In this process, isobutyraldehyde (B47883) serves as both a reactant and an extractant. acs.orgresearchgate.netresearchgate.net

The reaction equilibrium constant (K) provides a measure of the extent of the reaction at equilibrium. For the formation of this compound from isobutyraldehyde and 1,3-propanediol, the equilibrium constants have been determined at various temperatures. acs.orgresearchgate.net

Reaction Equilibrium Constants for the Formation of this compound acs.orgresearchgate.net
Temperature (°C)Equilibrium Constant (K)
7678
52204

In reactive extraction, the efficiency of separation depends on how the product, this compound, distributes between the aqueous phase and the organic phase (in this case, excess isobutyraldehyde). This is quantified by the mass distribution coefficient, which measures the ratio of the compound's concentration in the organic phase to that in the aqueous phase at equilibrium. acs.orgresearchgate.net

Mass Distribution Coefficients for this compound Between Organic and Aqueous Phases acs.orgresearchgate.net
Temperature (°C)Mass Distribution Coefficient Range
1538.51
5057.91

General Reactivity Patterns of 2-Substituted 1,3-Dioxanes

The reactivity of this compound is representative of 2-substituted 1,3-dioxanes in general.

Conformation and Stability : Like cyclohexane, the 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation. thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, diaxial interactions between a substituent at C2 and axial hydrogens at C4 and C6 are significant. thieme-connect.de Consequently, substituents at the C2 position, such as the isopropyl group, are thermodynamically more stable in the equatorial position. thieme-connect.de

Stability to Reagents : Cyclic acetals are generally stable under basic, reductive, and many oxidative conditions, and are resistant to attack by most nucleophiles and bases. organic-chemistry.orgthieme-connect.de However, they are labile towards Brønsted and Lewis acids, which catalyze their hydrolysis. thieme-connect.de

Influence of Substitution : The steric bulk of the substituent at the C2 position can influence reactivity. Increased steric hindrance, as with the isopropyl group, can slow the rate of acid-catalyzed hydrolysis compared to less substituted analogs like 2-methyl-1,3-dioxane.

Ring-Opening and Isomerization Pathways

The reactivity of this compound is characterized by several key transformation pathways, primarily involving the opening of the dioxane ring or isomerization to different stereoisomers. These reactions are typically governed by the stability of the cyclic acetal structure and the reaction conditions applied.

Ring-Opening Reactions

The 1,3-dioxane ring, while generally stable under neutral and basic conditions, is susceptible to cleavage under acidic or specific reductive conditions. organic-chemistry.org The most common ring-opening reactions are acid-catalyzed hydrolysis and reductive cleavage.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and a nucleophile like water, this compound undergoes hydrolysis to yield isobutyraldehyde and 1,3-propanediol. The reaction is reversible and is a common method for the deprotection of the carbonyl and diol functionalities. organic-chemistry.orglibretexts.org

The mechanism proceeds through protonation of one of the ring's oxygen atoms by a hydronium ion (H₃O⁺). libretexts.org This creates a good leaving group and facilitates the formation of a resonance-stabilized oxocarbonium ion intermediate. cdnsciencepub.com Subsequent nucleophilic attack by water on the carbocation leads to the opening of the ring and, after deprotonation, the release of the final products. libretexts.orgmasterorganicchemistry.com

Table 1: Thermodynamic Parameters of Activation for Acid-Catalyzed Hydrolysis of a Structurally Related Dioxolane in Water-Glycerol Mixtures Note: The following data is for 2-isopropyl-2-methyl-1,3-dioxolane, a related cyclic acetal, and serves to illustrate the influence of reaction conditions on hydrolysis kinetics.

Glycerol (B35011) Content (wt. %)Temperature (°C)ΔH* (kcal/mol)ΔS* (e.u.)
0 (Water)2520.0+4.8
102519.3+2.5
202518.6+0.4
302518.1-1.1
402517.6-2.5

This interactive table demonstrates that for a related compound, both the enthalpy (ΔH) and entropy (ΔS) of activation decrease as the glycerol content in the solvent increases, indicating a significant solvent effect on the reaction pathway.

Reductive Cleavage: The 1,3-dioxane ring can also be opened via reductive cleavage. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction, also known as hydrogenolysis, results in the formation of a hydroxy ether. The mechanism is believed to proceed through the formation of an oxocarbonium ion in the rate-determining step, which is then attacked by a hydride ion. cdnsciencepub.com Studies comparing the hydrogenolysis of 1,3-dioxanes and their five-membered ring counterparts, 1,3-dioxolanes, have shown that 1,3-dioxanes react more slowly. This difference in reactivity is attributed to the greater ease of forming the oxocarbonium ion from the 1,3-dioxolane (B20135) ring structure. cdnsciencepub.com

Isomerization Pathways

Isomerization in substituted 1,3-dioxanes can occur as either conformational isomerization or configurational (cis-trans) isomerization.

Configurational Isomerization: For substituted 1,3-dioxanes, such as those with additional groups on the ring, cis-trans isomerization can be induced. For instance, heating a cis-substituted this compound can lead to its conversion to the more stable trans isomer. This process typically occurs via a ring-flipping mechanism at elevated temperatures.

Conformational Isomerization: Like cyclohexane, the 1,3-dioxane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. Computational studies have explored the potential energy surfaces of 1,3-dioxane and its derivatives, identifying various conformers. researchgate.netresearchgate.net The primary conformers include the chair form and flexible twist forms (e.g., 2,5-twist). researchgate.net The interconversion between these forms represents a pathway of conformational isomerization. The chair conformer is generally the most stable, but the energy barriers to interconversion are relatively low, allowing for rapid flipping between conformers at room temperature. researchgate.netresearchgate.net The presence of substituents, like the isopropyl group at the C2 position, influences the conformational equilibrium.

Applications of 2 Isopropyl 1,3 Dioxane in Organic Synthesis Research

Role as Synthetic Intermediates

Substituted 1,3-dioxanes, including the 2-isopropyl variant, are valuable intermediates in organic synthesis. ijapbc.com They are frequently employed as protecting groups for 1,3-diols and carbonyl compounds due to their general stability under basic, oxidative, and reductive conditions. thieme-connect.de Their sensitivity to acidic conditions allows for controlled deprotection when needed. thieme-connect.de

A notable application of 2-isopropyl-1,3-dioxane derivatives is in the preparation of pharmaceutical compounds. For instance, intermediates such as 5-(this compound-5-formamido)-2,4,6-triiodoisophthalic acid and its corresponding dichloride are crucial in the synthesis of iobitridol, a non-ionic, water-soluble X-ray contrast agent. google.comgoogle.com The synthesis involves reacting an intermediate compound with this compound-5-formyl chloride. google.com This process highlights the role of the dioxane structure in building complex, functional molecules suitable for medical applications. google.com

Furthermore, processes have been developed for the efficient synthesis of 5,5-disubstituted 1,3-dioxane (B1201747) derivatives. For example, the reaction of diethyl bishydroxymethylmalonate with isobutyraldehyde (B47883) can produce this compound-5,5-dicarboxylic acid diethyl ester with yields reported as high as 82%. google.com Such methods demonstrate the compound's utility as a building block for creating more complex substituted dioxane systems. google.com

Recovery and Purification Processes for Diol Synthesis

A significant application of this compound formation is in the downstream processing of diols, particularly 1,3-propanediol (B51772) (1,3-PDO), from dilute aqueous solutions like fermentation broths. researchgate.net The high boiling point of 1,3-propanediol makes its recovery by conventional distillation energy-intensive and costly. researchgate.net A reactive separation process involving the formation of a substituted 1,3-dioxane provides a more efficient alternative. researchgate.netacs.org

Reactive extraction is a technique where a chemical reaction is used to convert a target molecule into a more easily extractable form. In the case of 1,3-propanediol recovery, it is reacted with an aldehyde, such as isobutyraldehyde, in an acid-catalyzed acetalization reaction to form the corresponding 2-substituted-1,3-dioxane. researchgate.netacs.orgnih.gov

The reaction is as follows: 1,3-Propanediol + Isobutyraldehyde ⇌ this compound + Water

When an excess of isobutyraldehyde is used, it serves as both a reactant and an organic solvent (extractant). researchgate.netacs.org The resulting this compound is significantly more hydrophobic than the parent diol, causing it to be preferentially extracted from the aqueous phase into the organic aldehyde phase. researchgate.net Research has shown that isobutyraldehyde is a particularly effective reactant and extractant due to its low solubility in water and the low water solubility of its acetalization product. researchgate.net

Studies have compared the effectiveness of different aldehydes for this process. The mass distribution coefficient (the ratio of the concentration in the organic phase to the aqueous phase) is a key measure of extraction efficiency.

Substituted 1,3-DioxaneReactant AldehydeMass Distribution Coefficient (15-50 °C)1,3-PDO Recovery (%)
2-Ethyl-1,3-dioxanePropionaldehyde3.96–5.4065%
2-Propyl-1,3-dioxaneButyraldehyde27.03–28.0885%
This compoundIsobutyraldehyde38.51–57.9187%

This table presents data on the mass distribution coefficients and recovery percentages for different substituted 1,3-dioxanes formed during the reactive extraction of 1,3-propanediol. researchgate.netacs.org

The data clearly indicates that the formation of this compound provides the highest mass distribution coefficient and the highest recovery yield for 1,3-propanediol among the aldehydes tested. researchgate.net

Following the reactive extraction step, the 1,3-propanediol must be recovered from the this compound. This is achieved through a reverse reaction (hydrolysis) in a process known as reactive distillation. researchgate.netacs.org The organic phase, rich in this compound, is fed into a reactive distillation column. researchgate.net

In the column, the hydrolysis of the acetal (B89532) is catalyzed, often by an acid, regenerating the 1,3-propanediol and isobutyraldehyde. researchgate.netnih.gov

The reaction is: this compound + Water ⇌ 1,3-Propanediol + Isobutyraldehyde

Due to the significant difference in boiling points, the more volatile isobutyraldehyde is recovered as the distillate from the top of the column and can be recycled back into the reactive extraction process. researchgate.net The high-purity, less volatile 1,3-propanediol is collected from the bottom of the column. researchgate.net This integrated system of reactive extraction followed by reactive distillation provides an effective and potentially more energy-efficient route for purifying diols from dilute aqueous solutions compared to traditional methods. researchgate.netacs.org

Precursors for Other Organic Transformations

Beyond its role in purification and as a stable intermediate, the this compound ring system is a precursor for other valuable organic transformations. The fundamental transformation is the acid-catalyzed hydrolysis to regenerate the parent 1,3-diol and isobutyraldehyde, which is the cornerstone of its use as a protecting group and in the diol recovery processes described above. thieme-connect.deresearchgate.net

Substituted 1,3-dioxanes, in a broader context, are known intermediates in the synthesis of conjugated dienes, with isoprene (B109036) being a prominent example. This points to the potential of the dioxane ring to be manipulated to create unsaturated systems. The ability to open the ring and further modify the resulting structure is a key aspect of its utility. For example, the reduction of related dioxane derivatives can lead to protected 1,3-diol systems that can be transformed into other valuable molecules like hydroxylysine derivatives or lactones. orgsyn.org While specific research on this compound as a direct precursor for a wide array of transformations is specialized, its fundamental chemistry as a cyclic acetal allows it to be integrated into various synthetic pathways where controlled release of a diol or an aldehyde is required.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropyl-1,3-dioxane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of precursors such as 1,1-dibutoxy-2-methylpropane under controlled conditions. Bailey and Croteau (1981) demonstrated that using tributoxymethylsilane as a catalyst in anhydrous environments at 60–80°C improves yields up to 85% . Optimization includes solvent selection (e.g., toluene for azeotropic water removal), stoichiometric control of reagents, and purification via fractional distillation or silica gel chromatography.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring structure and isopropyl substituent. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight verification, while X-ray crystallography resolves stereochemical details, as shown in conformational studies of analogous dioxanes . Infrared (IR) spectroscopy identifies characteristic C-O-C and C-H stretching vibrations.

Q. How does the isopropyl group influence the physical properties of 1,3-dioxane derivatives?

  • Methodological Answer : The bulky isopropyl group increases steric hindrance, reducing ring flexibility and stabilizing chair conformations. This is confirmed by NMR studies showing equatorial orientation of the substituent to minimize 1,3-diaxial interactions . Computational modeling (e.g., DFT at the PBE/3ξ level) can predict thermodynamic stability and solvent interactions.

Advanced Research Questions

Q. What computational methods are suitable for studying the conformational dynamics of this compound in solution?

  • Methodological Answer : Quantum chemical calculations (RI-MP2/λ2) combined with molecular dynamics simulations effectively model solvation effects. For example, CDCl₃ and C₆D₆ solvents induce slight conformational shifts due to differential solvation shell interactions, as validated by comparing theoretical coupling constants with experimental NMR data .

Q. How do solvent polarity and temperature affect the thermal decomposition kinetics of this compound?

  • Methodological Answer : Thermal decomposition follows a single-stage mechanism with an activation energy barrier (~297 kJ·mol⁻¹). Polar aprotic solvents like DMSO lower the energy barrier by stabilizing transition states through dipole interactions, accelerating decomposition rates by up to 80-fold. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify stability under varying conditions .

Q. Can this compound serve as a precursor for macrocyclic or bioactive compounds?

  • Methodological Answer : Yes. The dioxane ring’s rigidity and the isopropyl group’s stereoelectronic properties make it a scaffold for macrocycles (e.g., dispiro-1,3-dioxane units) via ring-opening/ring-closing strategies. It also acts as a chiral auxiliary in asymmetric synthesis, as demonstrated in the preparation of benzo[b][1,4]dioxin derivatives with potential biological activity .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., brominated analogs) often arise from solvent effects or competing elimination pathways. Systematic kinetic studies under controlled conditions (e.g., varying base strength in DMF) paired with Hammett plot analysis can isolate electronic vs. steric factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.